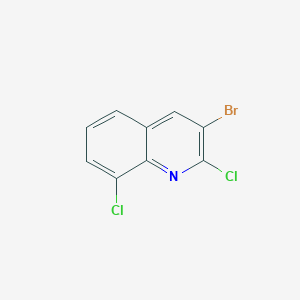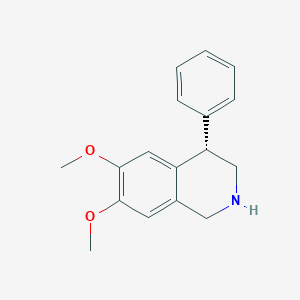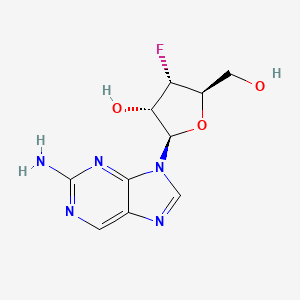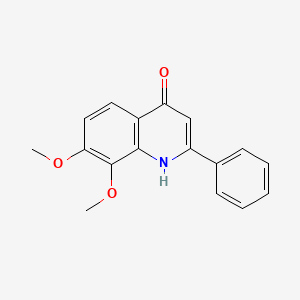![molecular formula C18H17NO2 B11847266 [6-Methoxy-2-(4-methylphenyl)quinolin-4-yl]methanol CAS No. 84666-27-3](/img/structure/B11847266.png)
[6-Methoxy-2-(4-methylphenyl)quinolin-4-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Methoxy-2-(p-tolyl)quinolin-4-yl)methanol is a quinoline derivative known for its unique chemical structure and potential applications in various fields. Quinoline derivatives are well-regarded for their biological activities and have been extensively studied for their potential use in pharmaceuticals, organic electronics, and as intermediates in chemical synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methoxy-2-(p-tolyl)quinolin-4-yl)methanol typically involves the Povarov reaction, also known as the aza-Diels-Alder reaction. This reaction is a cycloaddition between an aromatic amine, an aromatic aldehyde, and a functionalized alkyne. For instance, an equimolar mixture of aromatic amines and aromatic aldehydes is refluxed in the presence of a catalyst such as indium(III) chloride in toluene. After the initial reaction, 2-ethynylaniline is added, and the mixture is refluxed further to yield the quinoline derivative .
Industrial Production Methods
Industrial production of quinoline derivatives, including (6-Methoxy-2-(p-tolyl)quinolin-4-yl)methanol, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
化学反应分析
Types of Reactions
(6-Methoxy-2-(p-tolyl)quinolin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The quinoline ring can be reduced under hydrogenation conditions using palladium on carbon as a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: (6-Methoxy-2-(p-tolyl)quinolin-4-yl)carboxylic acid.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated quinoline derivatives.
科学研究应用
(6-Methoxy-2-(p-tolyl)quinolin-4-yl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its quinoline scaffold, which is known for various therapeutic activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its luminescent properties
作用机制
The mechanism of action of (6-Methoxy-2-(p-tolyl)quinolin-4-yl)methanol involves its interaction with specific molecular targets. The quinoline scaffold can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, it can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline scaffold.
Camptothecin: An anticancer drug with a quinoline-based structure.
Uniqueness
(6-Methoxy-2-(p-tolyl)quinolin-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and p-tolyl groups enhances its solubility and potential interactions with biological targets, making it a valuable compound for further research and development .
属性
CAS 编号 |
84666-27-3 |
|---|---|
分子式 |
C18H17NO2 |
分子量 |
279.3 g/mol |
IUPAC 名称 |
[6-methoxy-2-(4-methylphenyl)quinolin-4-yl]methanol |
InChI |
InChI=1S/C18H17NO2/c1-12-3-5-13(6-4-12)18-9-14(11-20)16-10-15(21-2)7-8-17(16)19-18/h3-10,20H,11H2,1-2H3 |
InChI 键 |
TYOCDPLSOOIQRJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)OC)C(=C2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2-Chlorophenyl)methyl]-3-methyl-3H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11847185.png)

![4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxybenzoic acid](/img/structure/B11847189.png)
![3-Benzyl-3,4-dihydro-2H-naphtho[2,1-e][1,3]oxazine](/img/structure/B11847196.png)



![6-Methyl-5,7-dihydroindolo[2,3-b]carbazole](/img/structure/B11847232.png)
![N,N-Dimethyl-6-(1-oxa-4,8-diazaspiro[5.5]undecan-8-yl)pyridin-3-amine](/img/structure/B11847236.png)





